molecular formula C13H19NO2 B12099167 3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid

3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid

Cat. No.: B12099167
M. Wt: 221.29 g/mol
InChI Key: ULLFDOWKVBFKOM-UHFFFAOYSA-N
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Description

3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid typically involves the reaction of 3-methylbenzylamine with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon atom of the bromobutanoic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3-(4-methylphenyl)butanoic acid
  • 3-methyl-2-propanoylbenzoic acid
  • Butanoic acid, 3-methyl-, phenylmethyl ester

Uniqueness

3-methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylamino]butanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)12(13(15)16)14-8-11-6-4-5-10(3)7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)

InChI Key

ULLFDOWKVBFKOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(C(C)C)C(=O)O

Origin of Product

United States

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